molecular formula C16H14N6O2S2 B2800939 N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034562-42-8

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2800939
CAS No.: 2034562-42-8
M. Wt: 386.45
InChI Key: JDFOFZXMFLPOKZ-UHFFFAOYSA-N
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Description

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzothiadiazole core fused with a sulfonamide group. The molecule incorporates a pyridine ring substituted with a methylpyrazole moiety at the 2-position, linked via a methylene bridge to the benzothiadiazole-sulfonamide system.

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S2/c1-22-10-12(8-18-22)15-11(4-3-7-17-15)9-19-26(23,24)14-6-2-5-13-16(14)21-25-20-13/h2-8,10,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFOFZXMFLPOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling. Common reagents used in these reactions include sulfuric acid, acetyl chloride, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent due to its unique structural features, which include a benzothiadiazole moiety and a sulfonamide group. These characteristics contribute to its biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, benzothiadiazole derivatives have been shown to target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical studies .

Anti-inflammatory Properties

Sulfonamides are well-documented for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests potential applications in treating inflammatory diseases such as arthritis . The inhibition of these enzymes is crucial for managing pain and inflammation by reducing the synthesis of prostaglandins.

Antimicrobial Activity

The structural components of this compound may also confer antimicrobial properties. Research on related sulfonamide compounds demonstrates effectiveness against various bacterial strains, indicating that this compound could be explored as a novel antimicrobial agent .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science due to its electronic properties and ability to form stable complexes.

Organic Electronics

The unique electronic properties of benzothiadiazole derivatives make them suitable for use in organic semiconductors and photovoltaic devices. Their ability to facilitate charge transport can enhance the efficiency of organic solar cells . Research into the synthesis of polymeric materials incorporating this compound has shown promise in improving device performance.

Sensors

Compounds containing benzothiadiazole units have been investigated for their use in sensor technology. Their ability to undergo fluorescence changes upon interaction with specific analytes makes them valuable for developing sensors with high sensitivity and selectivity . This application is particularly relevant in environmental monitoring and biomedical diagnostics.

Mechanism of Action

The mechanism of action of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound :

  • Benzothiadiazole-sulfonamide : The fused 2,1,3-benzothiadiazole system provides electron-withdrawing properties and planar aromaticity, enhancing binding to hydrophobic enzyme pockets. The sulfonamide group (-SO₂NH₂) contributes to hydrogen bonding and acidity (pKa ~10–11) .

Comparisons :

BG14975 (N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(naphthalen-1-yl)acetamide): Replaces benzothiadiazole-sulfonamide with a naphthyl-acetamide group. Acetamide (-NHCOCH₃) lacks the strong electron-withdrawing effects of sulfonamide, reducing acidity (pKa ~15–16) and altering solubility . Molecular Weight: 356.42 g/mol vs.

Example 53 (): Contains a pyrazolo[3,4-d]pyrimidin-4(3H)-one core with a fluorophenyl-chromenone substituent. Chromenone introduces a fused oxygen-containing ring, increasing polarity compared to benzothiadiazole. Sulfonamide group is absent; instead, a fluorobenzamide group (-CONH-C₆H₃F₂) is present, altering binding specificity .

Substituent Analysis

Pyrazole and Pyridine Moieties :

  • Target Compound: 1-Methylpyrazole at pyridine-2-position.
  • Compound (1005568-80-8) :
    • 1,5-Dimethylpyrazole with a sulfonyl-piperidinecarboxamide.
    • Bulkier substituents (piperidine) may reduce metabolic clearance but increase steric hindrance .

Linker Groups :

  • Target Compound : Methylene (-CH₂-) bridge between pyridine and benzothiadiazole.

Physicochemical Properties

Property Target Compound BG14975 Example 53
Core Heterocycle Benzothiadiazole Pyridine + Naphthyl Pyrazolo-pyrimidinone
Functional Group Sulfonamide (-SO₂NH₂) Acetamide (-NHCOCH₃) Fluorobenzamide (-CONHC₆H₃F₂)
Molecular Weight (g/mol) ~400 (estimated) 356.42 589.1
Key Substituent 1-Methylpyrazole Naphthalen-1-yl 3-Fluorophenyl-chromenone

Research Implications and Design Considerations

Bioactivity : The sulfonamide group in the target compound may enhance interactions with polar enzyme residues (e.g., kinases), whereas acetamide or benzamide analogs () prioritize lipophilic binding pockets.

Metabolic Stability : Methylpyrazole in the target compound likely improves stability compared to ethyl or bulkier substituents (), which may slow cytochrome P450 metabolism.

Synthetic Accessibility : The target’s methylene linker simplifies synthesis compared to direct sulfonamide coupling (), as seen in EDCI-mediated procedures () .

Biological Activity

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole core linked to a pyridine and pyrazole moiety. Its molecular formula is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S, with a molecular weight of 342.36 g/mol. The structural complexity suggests multiple points of interaction with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in various metabolic pathways. For example, benzothiadiazole derivatives have been reported to inhibit fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids .
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing physiological responses such as pain perception and inflammation.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds often fall below 50 µg/mL against various pathogens .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are noteworthy. In animal models, it has been observed to reduce inflammation markers and alleviate symptoms associated with inflammatory conditions. This suggests a promising avenue for therapeutic applications in diseases characterized by chronic inflammation.

Case Studies

  • Zebrafish Model : In a study assessing toxicity and biological activity using zebrafish embryos, the compound exhibited low toxicity while maintaining significant antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Pain Models : Research involving rat models of neuropathic pain showed that the compound could significantly reduce pain responses without notable side effects, indicating its potential as a broad-spectrum analgesic .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced inflammation markers in vivo
AnalgesicAlleviated pain in neuropathic models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide, and what critical steps ensure high yield and purity?

  • Methodology :

  • Multi-step synthesis typically involves (i) formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, (ii) sulfonamide group introduction via nucleophilic substitution, and (iii) coupling of the pyridine-benzothiadiazole moiety .
  • Key steps include temperature control (e.g., 35°C for coupling reactions), solvent selection (DMF or DMSO for polar intermediates), and catalysts like cesium carbonate or copper(I) bromide to enhance efficiency .
  • Purity is ensured via chromatography (e.g., gradient elution with ethyl acetate/hexane) and validated by NMR and HRMS .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Verify substituent positions (e.g., pyrazole methyl group at δ ~3.8 ppm, aromatic protons in benzothiadiazole at δ 7.0–8.5 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., expected [M+H]+ ion matching theoretical mass) .
  • HPLC : Assess purity (>95% by UV detection at 254 nm) .

Q. What are the common challenges in synthesizing pyrazole-sulfonamide hybrids, and how can they be mitigated?

  • Challenges & Solutions :

  • Low Coupling Efficiency : Optimize stoichiometry (1.1–1.2 equivalents of electrophilic partners) and use Pd catalysts for cross-coupling .
  • Byproduct Formation : Quench reactions with aqueous HCl to remove unreacted amines, followed by repeated extractions with dichloromethane .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the pyridine-pyrazole coupling step?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary parameters like temperature (30–50°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol% CuBr). Monitor yield via LC-MS .
  • Case Study : A 17.9% yield was achieved using cesium carbonate in DMSO at 35°C for 48 hours, with improved yields (25–30%) when switching to Pd-mediated coupling .

Q. How do structural modifications (e.g., fluorination or methyl substitution) impact the compound’s bioactivity?

  • Comparative Analysis :

  • Fluorine Substituents : Increase metabolic stability and binding affinity (e.g., fluorinated analogs show 2–3× higher enzyme inhibition in kinase assays) .
  • Methyl Groups : Enhance lipophilicity (logP +0.5) but may reduce solubility. For example, 1-methylpyrazole derivatives exhibit better blood-brain barrier penetration in rodent models .
  • Data Table :
SubstituentBioactivity (IC50, nM)Solubility (µM)
-F12.3 ± 1.245
-CH328.7 ± 3.1120
-CF38.9 ± 0.822
Source: Adapted from

Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays affects IC50 values).
  • Structural Dynamics : Use molecular docking to evaluate binding poses. For example, pyrazole orientation in the ATP-binding pocket correlates with potency discrepancies .
  • In Silico ADMET : Predict bioavailability differences caused by substituents (e.g., sulfonamide groups reduce CYP3A4 inhibition risk) .

Methodological Guidance

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Process Chemistry :

  • Continuous Flow Systems : Reduce reaction time (e.g., from 48 hours to 6 hours) and improve heat management .
  • Crystallization : Use anti-solvent addition (e.g., water in DMSO) to isolate high-purity intermediates (>99% by XRD) .

Q. How should researchers design SAR (Structure-Activity Relationship) studies for this compound?

  • Framework :

  • Core Modifications : Synthesize analogs with varied pyridine/pyrazole substituents (e.g., -OCH3, -Cl).
  • Bioassays : Test against target panels (e.g., kinase inhibition, cytotoxicity in HeLa cells) .
  • Data Correlation : Use QSAR models to link logP, polar surface area, and IC50 values .

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